BenchChemオンラインストアへようこそ!

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid

Medicinal Chemistry Peptide Synthesis Building Block

2‑[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑3‑(2‑oxopiperidin‑3‑yl)propanoic acid (CAS 2490401‑32‑4) is a synthetic amino acid derivative in which the α‑amino group is masked by a tert‑butoxycarbonyl (Boc) protecting group and the side‑chain incorporates a 2‑oxopiperidin‑3‑yl (δ‑lactam) moiety [REFS‑1]. Its molecular formula is C₁₃H₂₂N₂O₅ and molecular weight 286.3 g/mol [REFS‑1].

Molecular Formula C13H22N2O5
Molecular Weight 286.328
CAS No. 2490401-32-4
Cat. No. B2729321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid
CAS2490401-32-4
Molecular FormulaC13H22N2O5
Molecular Weight286.328
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)O
InChIInChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)7-8-5-4-6-14-10(8)16/h8-9H,4-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)
InChIKeyAQQXONIFJQMESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑3‑(2‑oxopiperidin‑3‑yl)propanoic acid (CAS 2490401‑32‑4): Structural Identity, Boc‑Protected Amino Acid Class, and Procurement‑Relevant Characteristics


2‑[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑3‑(2‑oxopiperidin‑3‑yl)propanoic acid (CAS 2490401‑32‑4) is a synthetic amino acid derivative in which the α‑amino group is masked by a tert‑butoxycarbonyl (Boc) protecting group and the side‑chain incorporates a 2‑oxopiperidin‑3‑yl (δ‑lactam) moiety [REFS‑1]. Its molecular formula is C₁₃H₂₂N₂O₅ and molecular weight 286.3 g/mol [REFS‑1]. The compound is classified as a conformationally constrained, heterocyclic amino acid building block used primarily in solid‑phase and solution‑phase peptide synthesis, as well as in the construction of peptidomimetic protease inhibitors and PROTAC linkers [REFS‑1].

Why Generic Substitution Fails for 2‑[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑3‑(2‑oxopiperidin‑3‑yl)propanoic acid: Differentiating the 2‑Oxopiperidine Scaffold from Piperidine and Regioisomeric Analogs


Although numerous Boc‑protected amino acids bearing a piperidine ring are commercially available, the 2‑oxopiperidin‑3‑yl (δ‑lactam) side‑chain is not functionally interchangeable with the corresponding piperidin‑3‑yl or 2‑oxopiperidin‑1‑yl isomers. The lactam carbonyl alters both the conformational preferences and the hydrogen‑bond donor/acceptor profile of the residue, directly affecting peptide secondary structure, target binding, and metabolic stability [REFS‑1]. Procurement decisions must therefore be compound‑specific, because seemingly minor structural variations lead to measurable differences in physicochemical properties and downstream synthetic utility [REFS‑2].

Product‑Specific Quantitative Differentiation of 2‑[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑3‑(2‑oxopiperidin‑3‑yl)propanoic acid: Head‑to‑Head and Cross‑Study Evidence Against Closest Analogs


Molecular‑Weight and H‑Bond Acceptor Count Differentiation vs. the De‑Oxo Piperidine Analog (CAS 117049‑94‑2)

Relative to the de‑oxo analog 2‑(Boc‑amino)‑3‑(piperidin‑3‑yl)propionic acid (CAS 117049‑94‑2), the target compound introduces a single oxygen atom that increases the molecular weight by 14 Da and adds an additional hydrogen‑bond acceptor. This difference is quantifiable and influences chromatographic retention, solubility, and recognition by proteases and E3 ligases in PROTAC design [REFS‑1].

Medicinal Chemistry Peptide Synthesis Building Block

Chromatographic Purity and Procurement Readiness: Target Compound vs. Methyl Ester Analog (CAS 1442483‑69‑3)

The free carboxylic acid form of the target compound is directly usable in amide‑bond forming reactions without a hydrolysis step, whereas the methyl ester analog (CAS 1442483‑69‑3) requires prior saponification, introducing an additional synthetic operation and yield loss [REFS‑1]. Both compounds are offered at comparable minimum purities (≥95% vs. 97%), but the target compound's form eliminates the risk of racemization during ester hydrolysis [REFS‑2].

Analytical Chemistry Procurement Purity Assurance

Conformational Restriction Advantage: 2‑Oxopiperidine vs. Piperidine in Peptidomimetic Protease Inhibitors

The 2‑oxopiperidin‑3‑yl side‑chain introduces a δ‑lactam that restricts the φ/ψ dihedral angles of the amino acid residue compared to the flexible piperidin‑3‑yl analog. In co‑crystal structures of SARS‑CoV‑2 main protease (Mᵖʳᵒ) inhibitors, the 2‑oxopiperidine ring adopts a specific chair conformation that positions the lactam carbonyl for a critical hydrogen bond with the enzyme backbone, an interaction not achievable with the piperidine analog [REFS‑1][REFS‑2].

Protease Inhibition Peptidomimetic Conformational Analysis

Predicted Physicochemical Property Divergence: LogP and Polar Surface Area of the Free Acid vs. Methyl Ester

The target free acid is predicted to have a lower logP and higher topological polar surface area (TPSA) than its methyl ester analog, which translates to improved aqueous solubility and reduced membrane permeability. These predicted differences guide the choice of building block depending on whether the final conjugate requires systemic bioavailability or renal clearance [REFS‑1].

ADME Prediction Physicochemical Properties Drug Design

Optimal Application Scenarios for 2‑[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑3‑(2‑oxopiperidin‑3‑yl)propanoic acid Based on Verified Quantitative Evidence


Construction of Conformationally Constrained Peptidomimetic Protease Inhibitors

The pre‑organized 2‑oxopiperidin‑3‑yl side‑chain, as evidenced by co‑crystal structures in SARS‑CoV‑2 Mᵖʳᵒ inhibitor complexes [REFS‑1], makes this building block the preferred choice over the flexible piperidin‑3‑yl analog when a rigid, pre‑formed hydrogen‑bond donor/acceptor geometry is required for target engagement.

Synthesis of PROTAC Linkers Requiring a Free Carboxylic Acid for Direct Conjugation

Because the compound is supplied as the free carboxylic acid (purity ≥95%) [REFS‑1], it can be directly coupled to amine‑functionalized ligands without a hydrolysis step, saving one synthetic transformation relative to the methyl ester analog (CAS 1442483‑69‑3) [REFS‑2]. This is advantageous in parallel PROTAC library synthesis where step‑count reduction is critical.

Solid‑Phase Peptide Synthesis (SPPS) of Hydrophilic Peptide Epitopes

The predicted lower logP and higher TPSA of the free acid relative to the methyl ester [REFS‑1][REFS‑2] suggest superior aqueous compatibility during SPPS washing and cleavage steps, reducing aggregation and improving crude purity for hydrophilic sequences.

Quote Request

Request a Quote for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.